molecular formula C15H16N2O3S B15098140 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B15098140
M. Wt: 304.4 g/mol
InChI Key: MCHAOGWHZVZDTI-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, thiazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,6-trimethyl-4-oxo-N-[5-(phenylmethyl)-2-thiazolyl]-5,7-dihydro-1H-indole-2-carboxamide
  • 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-5,7-dihydro-1H-indole-2-carboxamide

Uniqueness

Compared to similar compounds, 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide stands out due to its unique combination of structural elements

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H16N2O3S/c1-8-11-9(18)6-15(2,3)7-10(11)20-12(8)13(19)17-14-16-4-5-21-14/h4-5H,6-7H2,1-3H3,(H,16,17,19)

InChI Key

MCHAOGWHZVZDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC=CS3

Origin of Product

United States

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